2-chloro-N-(9H-fluoren-9-yl)acetamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structure, which includes a chloroacetyl group attached to a fluorene moiety. This structural configuration is believed to influence its reactivity and biological properties.
2-chloro-N-(9H-fluoren-9-yl)acetamide falls under the category of organic compounds, specifically amides. It is classified as a derivative of fluorenes, which are polycyclic aromatic hydrocarbons known for their stability and varied chemical reactivity.
The synthesis of 2-chloro-N-(9H-fluoren-9-yl)acetamide typically involves the reaction of 9H-fluoren-9-amine with chloroacetyl chloride in a suitable solvent such as dichloromethane. The following steps outline the general procedure:
The synthesis can be monitored using techniques such as thin-layer chromatography to assess the progress and purity of the product. After completion, the organic phase is typically washed and dried before being concentrated under reduced pressure to yield the desired amide .
The molecular formula of 2-chloro-N-(9H-fluoren-9-yl)acetamide is , with a molecular weight of approximately 302.76 g/mol. The structure features a chloro group attached to an acetamide functional group, which is further connected to a fluorene backbone.
The primary reaction involving 2-chloro-N-(9H-fluoren-9-yl)acetamide is its formation from 9H-fluoren-9-amine and chloroacetyl chloride. This reaction can be classified as an acylation reaction, where an acyl group (from chloroacetyl chloride) is introduced into the amine.
The product can undergo further reactions such as nucleophilic substitution or hydrolysis, depending on the conditions applied. For instance, treatment with nucleophiles may lead to various derivatives that could enhance its biological activity .
The mechanism of action for 2-chloro-N-(9H-fluoren-9-yl)acetamide, particularly in biological systems, involves interactions at the molecular level with specific biological targets. Although detailed mechanisms are still under investigation, it is hypothesized that the compound may act by inhibiting certain enzymes or receptors involved in disease pathways.
Research has indicated that similar fluorene derivatives exhibit inhibitory effects on enzymes like butyrylcholinesterase, suggesting a potential pathway for therapeutic applications .
The compound exhibits typical reactivity associated with chlorinated amides, including susceptibility to nucleophilic attack at the carbon atom bonded to chlorine.
Studies have shown that modifications to the fluorene structure can significantly alter the biological activity and solubility of derivatives, making it essential to explore various substitutions for optimized properties .
2-chloro-N-(9H-fluoren-9-yl)acetamide has potential applications in medicinal chemistry as a scaffold for developing new therapeutic agents. Its derivatives are being explored for their efficacy against various diseases, including viral infections and neurodegenerative disorders.
The compound is systematically named 2-chloro-N-(9H-fluoren-9-yl)acetamide under IUPAC conventions, reflecting its core structure: a chloro-substituted acetamide group attached to the 9-position of the fluorene scaffold. Fluorene, a tricyclic aromatic system (two benzene rings fused to a central cyclopentadiene ring), provides the base structure, while the acetamide moiety features a chlorine atom at the α-carbon [2] [7].
This compound is interchangeably referenced by several synonyms across chemical databases and commercial catalogs:
Table 1: Accepted Synonyms and Commercial Designations
| Synonym | Source |
|---|---|
| 2-Chloro-N-9H-fluoren-9-ylacetamide | Santa Cruz Biotechnology [6] |
| 2-Chloro-n-(9h-fluoren-9-yl)acetamide | ChemScene [1] |
| N-(9H-Fluoren-9-yl)-2-chloroacetamide | Fluorochem [7] |
The molecular formula C₁₅H₁₂ClNO (molecular weight: 257.71–257.72 g/mol) is consistently verified across suppliers and PubChem records [1] [2] [6]. This formula accounts for 15 carbon atoms, 12 hydrogens, one chlorine, one nitrogen, and one oxygen atom. Key structural features include:
Structural representations use standardized notations:
O=C(NC1C2=C(C3=C1C=CC=C3)C=CC=C2)CCl [2] or O=C(CCl)NC1c2ccccc2-c2ccccc21 [7] MSLPLDMMXIGXNL-UHFFFAOYSA-N [2] [7], facilitating database searches and cheminformatics analyses. Table 2: Atomic Composition and Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClNO |
| Molecular Weight | 257.71–257.72 g/mol |
| Canonical SMILES | O=C(CCl)NC1c2ccccc2-c2ccccc21 |
| InChIKey | MSLPLDMMXIGXNL-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 1 (C=O group) |
PubChem lists this compound under CID 96367, though its entry title (Acetamide, N-chloro-N-9H-fluoren-2-yl-) reflects an outdated nomenclature variant [3]. The primary registry identifier is CAS 72336-24-4, universally recognized in commercial and regulatory contexts [1] [2] [6].
Regulatory classifications include:
The compound’s MDL number MFCD09802021 (specified by Fluorochem [7]) aids in tracking chemical inventories. Computational properties like TPSA (29.1 Ų) and LogP (3.11–2.91) suggest moderate lipophilicity, aligning with fluorene’s hydrophobic character [1] [7].
Table 3: PubChem and Regulatory Identifiers
| Identifier Type | Value | Source/Context |
|---|---|---|
| CAS Registry Number | 72336-24-4 | Universal identifier [1] [2] [6] |
| PubChem CID | 96367 | N-chloro-N-9H-fluoren-2-yl- entry [3] |
| MDL Number | MFCD09802021 | Fluorochem catalog [7] |
| UN Number | 2811 | Hazard classification [1] [8] |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: